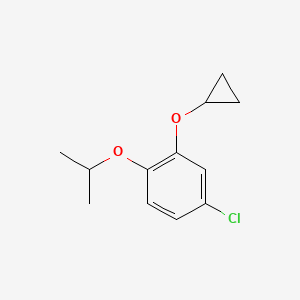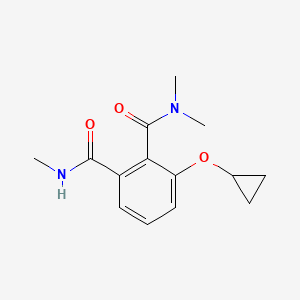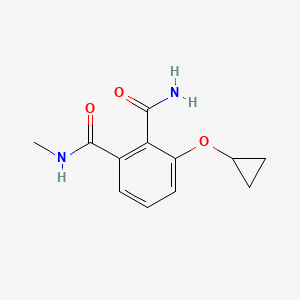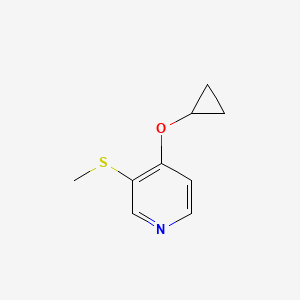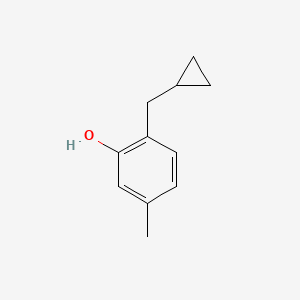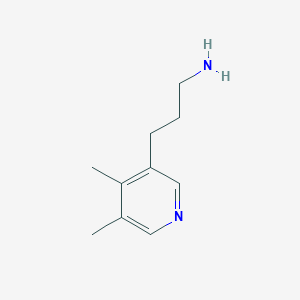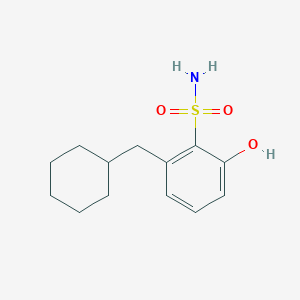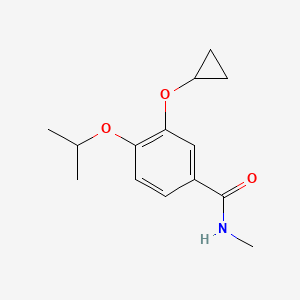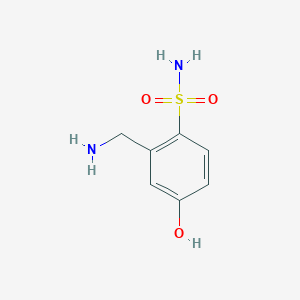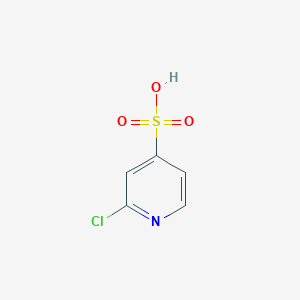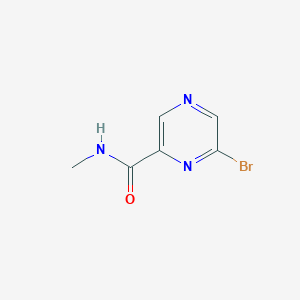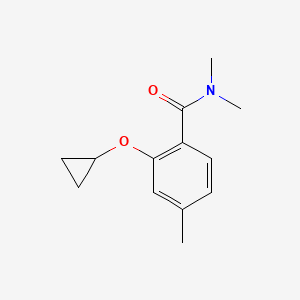
2-Cyclopropoxy-N,N,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-N,N,4-trimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
2-Cyclopropoxy-N,N,4-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or amines as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule. These reactions are usually facilitated by catalysts and specific reaction conditions.
Scientific Research Applications
2-Cyclopropoxy-N,N,4-trimethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not widely used in clinical settings, the compound’s structure and reactivity make it a candidate for developing new pharmaceuticals. Its potential therapeutic effects are explored in preclinical studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction processes and cellular metabolism .
Comparison with Similar Compounds
2-Cyclopropoxy-N,N,4-trimethylbenzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N,N,6-trimethylbenzamide: This compound has a similar structure but differs in the position of the trimethyl groups on the benzamide core.
N-Cyclopropyl-2,4,6-trimethylbenzamide: Another structurally related compound with cyclopropyl and trimethyl groups attached to the benzamide core.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N,4-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-4-7-11(13(15)14(2)3)12(8-9)16-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
UQUDYZJLVWCKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


